(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide
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Overview
Description
(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide is a useful research compound. Its molecular formula is C21H15FN2O2 and its molecular weight is 346.361. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide, as part of a broader category of compounds with similar structures, has been explored for its unique chemical properties. For instance, compounds with the benzamide and furan moieties have been synthesized to explore their crystal structures and interactions with anions. A study demonstrated that these compounds exhibit significant colorimetric sensing abilities for fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, as detailed in the synthesis and structural analysis of N-(cyano(naphthalen-1-yl)methyl)benzamides (Younes et al., 2020).
Fluorine Incorporation in Organic Synthesis
The incorporation of fluorine into organic compounds, including those with furan rings, is a significant area of interest due to the unique properties that fluorine atoms confer on molecules, such as enhanced stability and altered reactivity. Studies have shown that microwave-assisted synthesis can efficiently produce fluorine-containing benzofurans, highlighting the versatility of furan compounds in organic synthesis and their potential applications in developing new materials and pharmaceuticals (Rao et al., 2005).
Biological Activity and Chemosensor Development
Compounds related to this compound have been evaluated for their biological activities, including DNA binding and sensing capabilities. A specific application is the development of fluorescent chemosensors for detecting metal ions and anions in biological systems. For example, phenoxazine-based compounds have been synthesized for dual-channel detection of Cd2+ and CN− ions, demonstrating the potential of furan-containing compounds in environmental monitoring and biomedical diagnostics (Ravichandiran et al., 2020).
Enantioselective Synthesis and Drug Discovery
The enantioselective synthesis of compounds with furan moieties, such as this compound, is crucial in drug discovery and development. Enantioselective processes can lead to the production of compounds with specific biological activities. A study on the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi highlights the importance of stereochemistry in the biological activity of pharmaceutical compounds, emphasizing the role of microbial biotransformation in producing enantiomerically pure substances (Jimenez et al., 2019).
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For example, indole derivatives, which share some structural similarities with the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. This can lead to changes in the conformation or activity of the target molecule .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c22-19-9-5-4-8-18(19)20-11-10-17(26-20)12-16(13-23)21(25)24-14-15-6-2-1-3-7-15/h1-12H,14H2,(H,24,25)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNYYDHFSDTNSW-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.